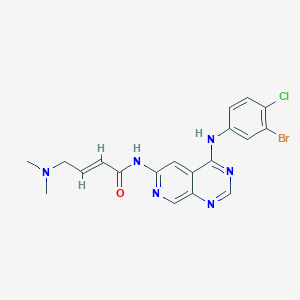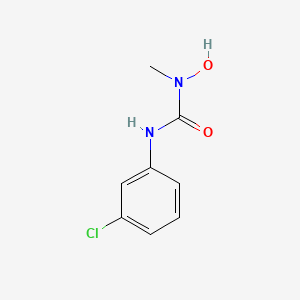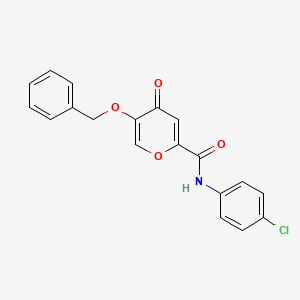
Kinase inhibitor-1
Übersicht
Beschreibung
Kinase inhibitors are a type of enzyme inhibitor that blocks the action of one or more protein kinases . Protein kinases are enzymes that phosphorylate (add a phosphate group) to a protein and can modulate its function . The dysregulation of kinase expression has been implicated in the development and progression of several types of cancer, making it an attractive target for anticancer therapy .
Synthesis Analysis
The synthesis of kinase inhibitors is a complex process that involves the design and optimization of small molecule inhibitors . Computer-aided drug design (CADD) methods such as docking, molecular dynamics, quantum mechanics/molecular mechanics, pharmacophore, virtual screening, and quantitative structure–activity relationship have been applied to the design and optimization of small molecule kinase inhibitors .Molecular Structure Analysis
Molecular modeling and virtual screening are currently among the main tools in kinase inhibitor design . In addition, molecular dynamics is actively used to study structural features and function of kinases . A Principal Component Analysis (PCA) reveals that Type-II inhibitors are mapped to a distinct chemical space as compared to orally administrated drugs as well as to other types of kinase inhibitors .Chemical Reactions Analysis
Kinase inhibitors work by modifying the immune system via cytokine activity inhibition . Cytokines play key roles in controlling cell growth and the immune response. Many cytokines function by binding to and activating type I cytokine receptors and type II cytokine receptors. These receptors in turn rely on the Janus kinase (JAK) family of enzymes for signal transduction .Physical And Chemical Properties Analysis
The distribution and property ranges of standard physicochemical properties of kinase inhibitors can be used as filters to better prioritize compound selection for future screening campaigns . Interestingly, more than one-third of the kinase inhibitors violate at least one Lipinski’s rule .Wissenschaftliche Forschungsanwendungen
Kinase Inhibitor Mechanisms and Binding Features
Kinase inhibitors, such as Kinase inhibitor-1, are extensively pursued in pharmacological research, particularly for cancer, due to their critical role in cellular signaling. Small-molecule kinase inhibitors, including those approved by the FDA, demonstrate diverse mechanisms of action and structural features. These inhibitors primarily target protein kinases associated with cancer initiation and progression, making them vital in clinical therapy. The binding mechanisms and structural aspects of these inhibitors are key to understanding their therapeutic applications (Wu, Nielsen, & Clausen, 2015).
Kinase Inhibitors in Cancer Treatment
Kinase inhibitors play a prominent role in cancer treatment. More than 25 oncology drugs targeting kinases have been approved, showcasing their clinical impact. The focus is on selective kinase inhibitors that address on-target resistance mechanisms and potential repurposing for additional therapeutic applications. The development of next-generation inhibitors and the combination strategies in clinical settings highlight the evolving landscape of kinase inhibitor-based treatments (Gross et al., 2015).
Drug Discovery and Development Challenges
The journey of kinase inhibitors from drug discovery to clinical applications is marked by challenges and future directions. While many kinase inhibitors have received FDA approval for various cancers, the factors like tumor genetics, microenvironment, drug resistance, and pharmacogenomics play a crucial role in their clinical efficacy. This context emphasizes the complexity and potential of kinase-targeted cancer therapies (Bhullar et al., 2018).
Comprehensive Analysis of Kinase Inhibitors
A comprehensive analysis of kinase inhibitors reveals their extensive target spectrum, which is crucial for understanding their therapeutic and off-target effects. This understanding helps in repurposing existing drugs for new therapeutic applications and informs drug discovery projects. For instance, kinase inhibitors' profiles have identified new targets for established drugs, improving our understanding of their phenotypic effects and guiding clinical decision-making (Klaeger et al., 2017).
Wirkmechanismus
A protein kinase inhibitor (PKI) blocks the action of one or more protein kinases. Protein kinases are enzymes that phosphorylate (add a phosphate, or PO4, group) to a protein and can modulate its function . The phosphate groups are usually added to serine, threonine, or tyrosine amino acids on the protein .
Safety and Hazards
Kinase inhibitors, like other drugs, can have side effects. The most frequently reported cardiovascular side effects range from hypertension, atrial fibrillation, reduced cardiac function, and heart failure to sudden death . The potential mechanisms of these side effects are unclear, leading to critical knowledge gaps in the development of effective therapy and treatment guidelines .
Eigenschaften
IUPAC Name |
(E)-N-[4-(3-bromo-4-chloroanilino)pyrido[3,4-d]pyrimidin-6-yl]-4-(dimethylamino)but-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrClN6O/c1-27(2)7-3-4-18(28)26-17-9-13-16(10-22-17)23-11-24-19(13)25-12-5-6-15(21)14(20)8-12/h3-6,8-11H,7H2,1-2H3,(H,22,26,28)(H,23,24,25)/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBACGOWRJDBXSG-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1=NC=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1=NC=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Kinase inhibitor-1 | |
CAS RN |
2135696-72-7 | |
| Record name | TH-4000E | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJ8D2M76WN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-(isopropylthio)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B3020019.png)
![2-[1-[(3,5-Dimethoxyphenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B3020020.png)

![9-(2,4-dimethoxyphenyl)-3-[(4-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3020025.png)


![N-[2-methyl-4-[3-methyl-4-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]phenyl]phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B3020029.png)

![5-[(4-Methylpiperazin-1-yl)methyl]thiophene-2-carboxylic acid dihydrochloride](/img/structure/B3020033.png)
![1-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3020034.png)

